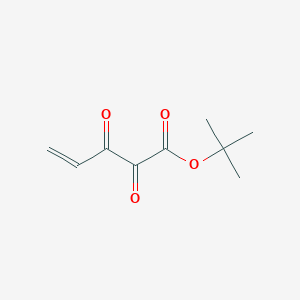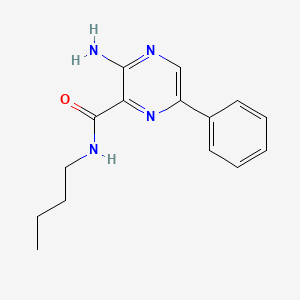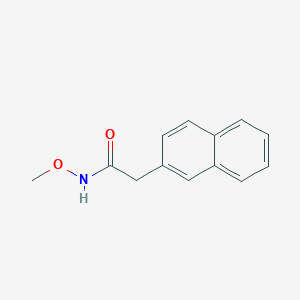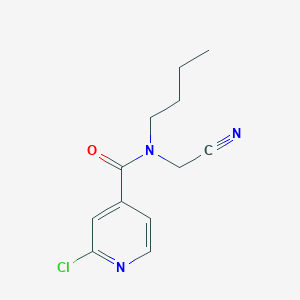![molecular formula C10H22NO5P B14303243 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid CAS No. 113194-28-8](/img/no-structure.png)
2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid is an organic compound that features a carboxylic acid functional group and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid typically involves the reaction of a suitable phosphorylating agent with an appropriate amino acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The phosphoryl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines or phosphine oxides.
Scientific Research Applications
2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its phosphoryl group, which can interact with biological molecules.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, thereby modulating their activity. Additionally, the compound can participate in signaling pathways by acting as a phosphate donor or acceptor.
Comparison with Similar Compounds
Similar Compounds
Phosphoryl amino acids: Compounds like phosphorylserine and phosphorylthreonine share structural similarities with 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid.
Phosphine oxides: These compounds also contain a phosphoryl group and exhibit similar reactivity.
Uniqueness
What sets this compound apart is its specific combination of a carboxylic acid and a phosphoryl group, which provides unique reactivity and potential for diverse applications in various fields.
Properties
| 113194-28-8 | |
Molecular Formula |
C10H22NO5P |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
2-[di(propan-2-yloxy)phosphorylamino]butanoic acid |
InChI |
InChI=1S/C10H22NO5P/c1-6-9(10(12)13)11-17(14,15-7(2)3)16-8(4)5/h7-9H,6H2,1-5H3,(H,11,14)(H,12,13) |
InChI Key |
IJLHXCGMEQHMGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NP(=O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)
